molecular formula C20H10Cl3N3O4 B5139969 2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide

2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide

Cat. No. B5139969
M. Wt: 462.7 g/mol
InChI Key: YUZJMYPEQJQACQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the family of benzoxazole derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide involves the inhibition of the anti-apoptotic protein Bcl-2. This protein plays a key role in regulating apoptosis and is often overexpressed in cancer cells. By inhibiting the activity of Bcl-2, this compound can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells without affecting normal cells. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide in lab experiments is its specificity towards cancer cells. This compound has been shown to induce apoptosis in cancer cells without affecting normal cells. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

- Further studies are needed to elucidate the exact mechanism of action of 2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide.
- Studies are needed to investigate the potential of this compound as a therapeutic agent for other diseases besides cancer.
- Research is needed to develop more efficient synthesis methods for this compound to improve its solubility and bioavailability.
- Studies are needed to investigate the potential of this compound in combination with other anticancer agents to enhance its efficacy.

Synthesis Methods

The synthesis of 2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide involves the reaction of 2,4-dichloroaniline with 2-hydroxybenzaldehyde to form 2-(2,4-dichlorophenyl)benzoxazole. This intermediate is then reacted with 5-nitroanthranilic acid and thionyl chloride to obtain the final product.

Scientific Research Applications

2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide has been studied for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by targeting the mitochondria and inhibiting the activity of the anti-apoptotic protein Bcl-2.

properties

IUPAC Name

2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl3N3O4/c21-10-1-4-13(16(23)7-10)20-25-17-8-11(2-6-18(17)30-20)24-19(27)14-9-12(26(28)29)3-5-15(14)22/h1-9H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZJMYPEQJQACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)N=C(O2)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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